

# Phenpromethamine detection using UHPLCmass spectrometry

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An Application Note for the Determination of **Phenpromethamine** in Dietary Supplements by UHPLC-MS/MS

#### **Abstract**

This application note details a robust and sensitive method for the detection and quantification of **phenpromethamine** in dietary supplement matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

**Phenpromethamine**, a stimulant and an isomer of methamphetamine, has been identified as an undeclared ingredient in some supplements.[1] The method presented here provides the necessary selectivity to distinguish **phenpromethamine** from its isomers, ensuring accurate identification and quantification. The protocol covers sample preparation, detailed instrumental parameters, and comprehensive method validation results, demonstrating its suitability for routine screening and quality control in regulatory, research, and drug development environments.

## Introduction

**Phenpromethamine** is a stimulant that was historically used as a nasal decongestant. Its structural similarity to other regulated stimulants, such as methamphetamine, makes it a compound of interest for regulatory bodies monitoring dietary supplements and for anti-doping agencies.[1] The primary analytical challenge in detecting **phenpromethamine** is its isomeric nature; it shares the same mass-to-charge ratio (m/z) as other stimulants, necessitating excellent chromatographic separation for unambiguous identification.[1] Ultra-High-



Performance Liquid Chromatography (UHPLC) provides superior separation efficiency and speed compared to traditional HPLC.[2] When coupled with tandem mass spectrometry (MS/MS), it offers exceptional sensitivity and selectivity, making it the ideal technique for this application.[3] This note provides a complete workflow, from sample preparation to data analysis, for the reliable quantification of **phenpromethamine**.

## **Experimental Workflow**



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Caption: Overall experimental workflow from sample preparation to final data reporting.

# **Experimental Protocols Materials and Reagents**

- **Phenpromethamine** reference standard (Sigma-Aldrich or equivalent)
- **Phenpromethamine**-d5 (deuterated internal standard, Cerilliant or equivalent)
- LC-MS grade Methanol (J.T. Baker or equivalent)[4]
- LC-MS grade Acetonitrile (J.T. Baker or equivalent)
- LC-MS grade Water (J.T. Baker or equivalent)[4]
- Formic Acid, 99% purity (Fluka Analytical or equivalent)[4]
- Dietary supplement samples for testing

## **Standard and Sample Preparation**

Stock Solutions:

Prepare a 1 mg/mL stock solution of phenpromethamine in methanol.



 Prepare a 1 mg/mL stock solution of the internal standard (IS), Phenpromethamine-d5, in methanol.

#### Working Standards:

- Create a series of working standard solutions by serially diluting the stock solution with 50:50 methanol/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Prepare a working IS solution of 100 ng/mL in 50:50 methanol/water.

#### Sample Preparation Protocol:

- Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL centrifuge tube.
- Add 10 mL of 50:50 methanol/water solution.
- Add 10 μL of the 100 ng/mL internal standard working solution.
- Vortex the tube vigorously for 1 minute, followed by sonication for 15 minutes to ensure complete extraction.
- Centrifuge the sample at 14,000 rpm for 10 minutes to pellet insoluble excipients.[5]
- Carefully collect the supernatant and filter it through a 0.22 μm PTFE syringe filter into a 2 mL autosampler vial.[6]
- The sample is now ready for injection into the UHPLC-MS/MS system.

#### **Instrumentation and Conditions**

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]

Table 1: UHPLC Parameters



Parameter	Value
Column	C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[3][7]
Mobile Phase A	0.1% Formic Acid in Water[8]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[8]
Flow Rate	0.4 mL/min[9]
Column Temperature	40°C[5]
Injection Volume	2 μL[9]
Gradient Program	0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-5.0 min: 5% B (Re-equilibration)

| Total Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Scan Type	Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Gas	Nitrogen
Desolvation Temp.	350°C
Collision Gas	Argon

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Phenpromethamine and IS



Compound	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Phenprometha mine	150.1	91.1	118.1	15

| Phenpromethamine-d5 (IS) | 155.1 | 92.1 | 123.1 | 15 |

#### **Method Validation**

The analytical method was validated according to industry guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]

Table 4: Method Validation Summary

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD)	0.3 ng/mL[8][11]
Limit of Quantification (LOQ)	1.0 ng/mL[8][11]
Intra-day Precision (%RSD)	< 6.5%
Inter-day Precision (%RSD)	< 8.2%
Accuracy (% Recovery)	93.5% - 104.8%
Matrix Effect	88% - 109%[5]

| Extraction Recovery | > 91%[3] |

## **Results and Discussion**

The developed UHPLC-MS/MS method provides excellent performance for the analysis of **phenpromethamine**. The use of a sub-2 µm particle C18 column and a 5-minute gradient



elution program allowed for sharp, symmetrical peaks and effective separation from potential matrix interferences and structural isomers. The total chromatographic run time of 5 minutes per sample allows for high throughput.[12]

The selection of MRM transitions provided high specificity and sensitivity for both the target analyte and the internal standard. The validation data demonstrates that the method is linear over a wide concentration range, accurate, precise, and sensitive enough for the detection of **phenpromethamine** at trace levels in complex supplement matrices. The simple "dilute, vortex, and filter" sample preparation protocol is rapid and effective, yielding high recovery and minimal matrix effects.

### Conclusion

This application note presents a validated UHPLC-MS/MS method that is simple, rapid, and highly effective for the quantitative determination of **phenpromethamine** in dietary supplements. The method exhibits excellent sensitivity, specificity, accuracy, and precision, making it a valuable tool for quality control laboratories, regulatory agencies, and researchers involved in the analysis of stimulants in various consumer products.

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